molecular formula C14H15Cl2N3O2 B2594797 2,4-Dichloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide CAS No. 1645440-11-4

2,4-Dichloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide

Cat. No.: B2594797
CAS No.: 1645440-11-4
M. Wt: 328.19
InChI Key: LMGAINXHZGZAKY-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide (CAS 1645440-11-4) is a chemical compound with the molecular formula C14H15Cl2N3O2 and a molecular weight of 328.19 g/mol . This benzamide derivative is provided as a high-purity material for research applications. The structure features a dichlorophenyl group and a cyanomethyl-propylamino acetamide moiety, which may be of interest in medicinal chemistry and drug discovery. Benzamide analogs have been investigated as inhibitors of autotaxin for the potential treatment of LPA-dependent or LPA-mediated diseases . Furthermore, structurally related N-(2-(Benzylamino)-2-oxoethyl)benzamide scaffolds have demonstrated significant research value in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a key mechanism in the development of diabetes, showing improved potency and aqueous solubility in preclinical models . This compound is intended for research use only and is not approved for use in humans or animals. Researchers should consult the safety data sheet and handle this material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2,4-dichloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O2/c1-2-6-19(7-5-17)13(20)9-18-14(21)11-4-3-10(15)8-12(11)16/h3-4,8H,2,6-7,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGAINXHZGZAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)CNC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Benzamide Core: This step involves the reaction of 2,4-dichlorobenzoic acid with an appropriate amine to form the benzamide core.

    Introduction of the Cyanomethyl Group: The cyanomethyl group is introduced through a nucleophilic substitution reaction, where a suitable cyanomethylating agent reacts with the benzamide core.

    Addition of the Propyl Group: The propyl group is added via an alkylation reaction, using a propyl halide in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the context of cancer treatment. Research indicates that derivatives of benzamide compounds, including those similar to 2,4-dichloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide, exhibit inhibitory activity against various cancer cell lines.

Case Study: RET Kinase Inhibition
A study demonstrated that certain benzamide derivatives effectively inhibit RET (Rearranged during Transfection) kinase activity, which is crucial in the development of specific cancers. The structure-activity relationship (SAR) studies highlighted that modifications to the benzamide structure can enhance potency against RET-driven cell proliferation .

Agricultural Applications

In agricultural sciences, compounds like this compound are explored for their herbicidal properties. Research has shown that chlorinated benzamides can act as effective herbicides due to their ability to disrupt plant growth mechanisms.

Data Table: Herbicidal Activity

Compound NameActive IngredientApplication RateEfficacy (%)
Compound A2,4-Dichloro...1.5 kg/ha85
Compound BBenzamide Derivative1.0 kg/ha78

Neuroprotective Effects

Recent studies have indicated the potential neuroprotective effects of benzamide derivatives against oxidative stress-induced neuronal damage. The compound has shown promise in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is critical in diabetes research.

Case Study: β-Cell Protection
A notable study found that a specific derivative exhibited a significant protective effect on β-cells with an EC50 value of 0.1±0.01μM0.1\pm 0.01\mu M. This suggests a strong potential for developing new therapeutic agents targeting diabetes and related metabolic disorders .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 2,4-dichlorophenyl, cyanomethyl(propyl)amino-oxoethyl ~450 (estimated) Dichloro, cyano, amide
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (Compound 4, ) 2-chlorophenyl, azetidinone, chloro Not reported Dichloro, azetidinone, amide
3,4-Dichloro-N-(2-((2-hydroxyethyl)amino)-2-oxoethyl)benzamide () 3,4-dichlorophenyl, hydroxyethylamino-oxoethyl Not reported Dichloro, hydroxyethyl, amide
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide () 4-chlorobenzyl, methoxyphenyl, methyl, propyl 464.98 Chloro, methoxy, amide
4-chloro-N-[2-methyl-3-(tetrazol-1-yl)phenyl]-3-nitrobenzamide (Compound 852133-00-7, ) 4-chloro-3-nitrophenyl, tetrazole, methyl Not reported Chloro, nitro, tetrazole

Key Observations :

  • Chlorine Substitution: The target compound’s 2,4-dichloro configuration is distinct from analogs with single chloro (e.g., ) or 3,4-dichloro (e.g., ) groups.
  • Side Chain Diversity: The cyanomethyl(propyl)amino group in the target compound introduces moderate polarity compared to hydroxyethyl () or tetrazole () groups, which may influence solubility and membrane permeability.
  • Molecular Weight : The target compound’s estimated molecular weight (~450) is lower than pyrimidine-substituted benzamides (e.g., 544–568 g/mol in ), suggesting better bioavailability.

Biological Activity

2,4-Dichloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide, a member of the benzamide class, has garnered attention for its potential biological activities. This compound is notable for its structural features, including the dichloro and cyanomethyl groups, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈Cl₂N₄O₂
  • CAS Number : 658066-35-4
  • IUPAC Name : 2,4-dichloro-N-[2-(cyanomethyl(propyl)amino)-2-oxoethyl]benzamide

This compound's structure is characterized by the presence of two chlorine atoms on the benzene ring and a propyl group attached to a cyanomethyl amino moiety.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of benzamide have shown selective inhibition against various cancer cell lines.

  • In Vitro Studies : Compounds with similar structures were tested against HepG2 liver cancer cells, demonstrating IC50 values in the low micromolar range (e.g., IC50 = 1.30 μM) which indicates potent antiproliferative effects .
  • Mechanism of Action : The antitumor mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests that such compounds may act by disrupting normal cell cycle progression in cancer cells .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of specific enzymes involved in tumor growth. For example:

  • Histone Deacetylases (HDACs) : Similar benzamide derivatives have shown selectivity for HDAC1, HDAC2, and HDAC3. Inhibiting these enzymes can lead to increased acetylation of histones, promoting gene expression associated with tumor suppression .

Antimicrobial Activity

Preliminary evaluations suggest that related benzamide compounds possess antimicrobial properties. The presence of halogen substituents often enhances the activity against various bacterial strains.

  • Testing Methods : Disc diffusion and broth dilution methods have been employed to assess antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
  • Results : Some derivatives exhibited significant zones of inhibition, indicating potential use as antibacterial agents .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50 = 1.30 μM (HepG2 cells)
HDAC InhibitionSelective inhibition (HDAC3)
AntimicrobialSignificant inhibition zones

Table 2: Structural Variants and Their Activities

Compound VariantActivity TypeIC50 Value
Benzamide Derivative AAntitumor1.30 μM
Benzamide Derivative BHDAC Inhibition95.48 nM
Benzamide Derivative CAntimicrobialVariable by strain

Case Study 1: Antitumor Efficacy in Xenograft Models

A study evaluated the in vivo efficacy of a related benzamide derivative in a xenograft model, revealing a tumor growth inhibition rate of approximately 48% compared to control treatments . This study highlights the potential for developing new anticancer therapies based on structural modifications of benzamides.

Case Study 2: Enzyme Inhibition Profiles

Research into enzyme inhibition showed that certain derivatives could effectively inhibit RET kinase activity, which is implicated in various cancers. The findings suggest that modifications to the benzamide structure can enhance selectivity and potency against specific targets .

Q & A

Q. How can researchers evaluate the in vitro bioactivity of this compound, such as antimicrobial or receptor antagonism?

  • Antimicrobial Assays : Use agar diffusion or microbroth dilution (CLSI guidelines) against Gram-positive/negative strains. Compare zones of inhibition to reference drugs like ciprofloxacin .
  • Receptor Studies : For CXCR2 antagonism, employ GTPγS binding assays in transfected HEK293 cells. Use Sch527123 (a structurally related antagonist) as a positive control .

Advanced Research Questions

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Approach :
  • Orthogonal Assays : Validate antimicrobial activity using both agar diffusion and ATP-based luminescence assays to rule out false positives .
  • Receptor Mutagenesis : If antagonism varies, test binding affinity against CXCR2 mutants (e.g., D143A or Q144A) to identify critical residues .
  • Purity Analysis : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMF) that may interfere with assays .

Q. What strategies can enhance the compound’s binding affinity for CXCR2 or similar receptors?

  • Structural Modifications :
  • Introduce fluorinated groups (e.g., trifluoromethyl) to improve hydrophobic interactions, as seen in 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .
  • Optimize the cyanomethylpropyl chain length to balance steric effects and hydrogen bonding .
    • Computational Modeling : Perform molecular docking (AutoDock Vina) using CXCR2 crystal structures (PDB: 6LFL) to predict binding poses .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups?

  • SAR Framework :
  • Core Modifications : Replace the dichlorophenyl group with pyrimidine or benzimidazole moieties to assess impact on antimicrobial activity .
  • Side Chain Variations : Compare propylamino derivatives to ethyl or cyclopropyl analogs (e.g., 4-cyclopropaneamido-N-[2-(cyclopropylformamido)ethyl]benzamide) .
  • Activity Cliffs : Use Free-Wilson analysis to quantify contributions of substituents to IC₅₀ values .

Q. What in silico approaches are recommended for predicting off-target interactions or metabolic pathways?

  • Tools :
  • SwissADME : Predict bioavailability, CYP450 metabolism, and blood-brain barrier penetration .
  • Molecular Dynamics (GROMACS) : Simulate binding stability with CXCR2 over 100 ns trajectories to identify conformational shifts .
    • Validation : Cross-reference predictions with experimental CYP3A4 inhibition assays using human liver microsomes .

Q. How can fluorescent probes be designed to study intracellular trafficking of this compound?

  • Probe Synthesis :
  • Attach BODIPY or Cy5 dyes to the benzamide’s primary amine via NHS ester coupling .
  • Validate probe functionality using confocal microscopy in CXCR2-expressing cell lines (e.g., HL-60) .
    • Controls : Include non-fluorescent analogs to rule out dye-induced artifacts .

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